molecular formula C18H19NO3 B5529036 N-(4-acetylphenyl)-2-(3,5-dimethylphenoxy)acetamide

N-(4-acetylphenyl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No. B5529036
M. Wt: 297.3 g/mol
InChI Key: WJEMQXRZUPZOPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-acetylphenyl)-2-(3,5-dimethylphenoxy)acetamide often involves multiple steps, including the use of starting materials like ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene, followed by reactions in solvents such as dry dichloromethane. The addition of lutidine and TBTU under cooled conditions is a common practice, leading to the target compound, which is then purified through recrystallization (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is determined through various spectroscopic techniques, including HNMR and LC-MS, and further confirmed by X-ray crystallography. For instance, a similar compound crystallized in the orthorhombic crystal system with specific unit cell parameters, exhibiting intermolecular and intramolecular hydrogen bonds, which are essential for its structural stability (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-(4-acetylphenyl)-2-(3,5-dimethylphenoxy)acetamide derivatives often include acetylation, ethylation, and condensation processes, leading to the formation of the target compound with high purity. These reactions are optimized for yield and efficiency, and the products are characterized using spectroscopic methods to confirm their structures (Gong Fenga, 2007).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-8-13(2)10-17(9-12)22-11-18(21)19-16-6-4-15(5-7-16)14(3)20/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEMQXRZUPZOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(3,5-dimethylphenoxy)acetamide

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